7-[4-(Difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(Difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with phenyl and difluoromethoxyphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 7-[4-(Difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step synthetic routes. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as triethyl orthoformate, to form the triazole ring.
Chemical Reactions Analysis
7-[4-(Difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenyl and difluoromethoxyphenyl groups.
Scientific Research Applications
7-[4-(Difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Biology: The compound has shown potential as an antiparasitic agent, particularly against Leishmania spp.
Medicine: It is being investigated for its antiproliferative activities against various cancer cell lines.
Mechanism of Action
The mechanism of action of 7-[4-(Difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, its antiparasitic activity may be due to the inhibition of enzymes critical for the survival of the parasites . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
7-[4-(Difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
- 7-(4-Difluoromethoxyphenyl)-5-(4-iodophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 5-(4-Chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties
Properties
Molecular Formula |
C18H14F2N4O |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14F2N4O/c19-17(20)25-14-8-6-13(7-9-14)16-10-15(12-4-2-1-3-5-12)23-18-21-11-22-24(16)18/h1-11,16-17H,(H,21,22,23) |
InChI Key |
WNPYGICHRJEUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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